2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone
Description
The compound 2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 3-bromophenyl group at the 5-position and a phenylimino group at the 2-position. The ethanone moiety is further functionalized with a 4-chlorophenyl group. Thiadiazoles are heterocyclic systems known for their electron-withdrawing properties and applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3OS/c23-17-6-4-5-16(13-17)21-26-27(14-20(28)15-9-11-18(24)12-10-15)22(29-21)25-19-7-2-1-3-8-19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSWFMLPBZQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(N=C(S2)C3=CC(=CC=C3)Br)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiadiazole core with halogenated aryl groups. Below is a comparative analysis with analogous molecules:
Key Observations :
- Halogen Effects : The 3-bromophenyl and 4-chlorophenyl groups in the target compound introduce steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like fluorine .
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